5-Iodonicotinsäure

Übersicht

Beschreibung

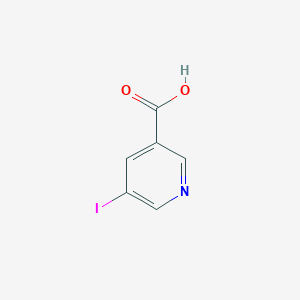

5-Iodonicotinic acid is a chemical compound derived from nicotinic acid, which is also known as niacin or vitamin B3. It is an iodinated analog of nicotinic acid and has been used in various scientific studies, particularly in the field of neuroscience, due to its ability to bind to nicotinic acetylcholine receptors in the brain. The compound has been radioiodinated to create 125I-5-iodonicotine, which is used as a ligand in receptor binding assays to study nicotinic acetylcholine receptors .

Synthesis Analysis

The synthesis of 5-iodonicotine involves the autoclaving of 5-bromonicotine with Na125I in the presence of copper sulfate and glacial acetic acid. This process yields 5-[125I]iodonicotine with a radiochemical yield of 25.3% and a specific activity of approximately 61 mCi/mmole . The synthesis of 125I-5-iodonicotine has been optimized for use in receptor binding assays, and it binds with high affinity to rat cortical membranes .

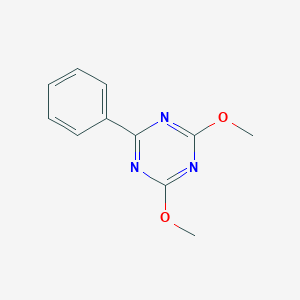

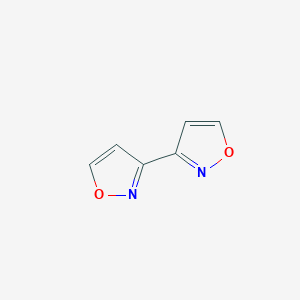

Molecular Structure Analysis

The molecular structure of 5-iodonicotinic acid includes an iodine atom attached to the pyridine ring of nicotinic acid. This modification significantly alters the compound's properties and its interaction with biological systems. The presence of the iodine atom allows for radioiodination, which is critical for tracing and imaging studies in biological tissues .

Chemical Reactions Analysis

5-Iodonicotinic acid, as a derivative of nicotinic acid, may participate in various chemical reactions, especially those involving its iodine atom. The iodine can be used for labeling with radioactive isotopes, as seen in the synthesis of 125I-5-iodonicotine, which is crucial for neuroscientific research. The compound's reactivity with nicotinic acetylcholine receptors suggests that it may mimic or interfere with the binding of endogenous ligands to these receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-iodonicotinic acid are not explicitly detailed in the provided papers. However, the biodistribution studies of radioiodinated 5-iodonicotine indicate that it accumulates rapidly in the brain and adrenal gland of rats, with the highest uptake observed at 5 minutes post-administration. The brain-to-blood and adrenal-to-blood ratios at this time were 2.6:1 and 3.3:1, respectively, suggesting a high affinity for these tissues . The binding affinity of 125I-5-iodonicotine to rat cortical membranes is high, with a Kd of 15.0 nm, indicating that it has significant potential for use in receptor binding assays to study nicotinic acetylcholine receptors .

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

5-Iodonicotinsäure kann in verschiedenen chemischen Syntheseprozessen verwendet werden . Ihr Iodatom kann als eine gute Abgangsgruppe fungieren, wodurch es eine nützliche Verbindung bei der Synthese einer großen Bandbreite organischer Verbindungen ist .

Materialwissenschaft

Im Bereich der Materialwissenschaft kann this compound bei der Entwicklung neuer Materialien eingesetzt werden . Ihre einzigartige chemische Struktur kann zu den Eigenschaften der Materialien beitragen .

Chromatographie

this compound kann in der Chromatographie verwendet werden, einer Labortechnik zur Trennung von Gemischen . Sie kann aufgrund ihrer besonderen Eigenschaften als Standard oder Tracer verwendet werden .

Pharmazeutische Anwendungen

Nicotinsäurederivate, einschließlich this compound, haben eine hohe Wirksamkeit bei der Behandlung vieler Krankheiten gezeigt . Zum Beispiel haben sich einige Derivate als wirksam gegen die Alzheimer-Krankheit erwiesen .

Entzündungshemmende und schmerzlindernde Wirksamkeit

2-substituierte Aryle, die von Nicotinsäure abgeleitet sind, einschließlich this compound, haben eine entzündungshemmende und schmerzlindernde Wirksamkeit gezeigt . Dies macht sie zu einem potenziellen Kandidaten für die Entwicklung neuer Medikamente in dieser Klasse

Safety and Hazards

Wirkmechanismus

Target of Action

5-Iodonicotinic acid is an organic compound that is structurally similar to nicotinic acid . The primary targets of 5-Iodonicotinic acid are likely to be the nicotinic acetylcholine receptors in the brain. These receptors play a crucial role in the transmission of signals in the nervous system.

Mode of Action

The mode of action of 5-Iodonicotinic acid involves its binding to the nicotinic acetylcholine receptors. This binding is highly specific and competitive with other nicotinic cholinergic compounds. The interaction of 5-Iodonicotinic acid with these receptors can lead to changes in the transmission of signals in the nervous system.

Biochemical Pathways

The biochemical pathways affected by 5-Iodonicotinic acid are likely to be similar to those of nicotinic acid. Nicotinic acid exerts its effects at least in part independently of its antidyslipidemic effects through mechanisms involving its receptor on immune cells as well as through direct and indirect effects on the vascular endothelium . It also affects plasma levels of cholesterol, free fatty acids, and triglycerides .

Pharmacokinetics

It is known that the compound is a white crystalline solid that is soluble in water and alcohol This suggests that it may have good bioavailability

Action Environment

The action, efficacy, and stability of 5-Iodonicotinic acid can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability Furthermore, the compound’s action may be affected by the physiological environment in which it is present, including factors such as pH and the presence of other molecules

Eigenschaften

IUPAC Name |

5-iodopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFHREFMESXXLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165393 | |

| Record name | 5-Iodonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15366-65-1 | |

| Record name | 5-Iodonicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015366651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Iodonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodopyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

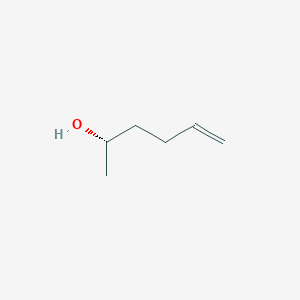

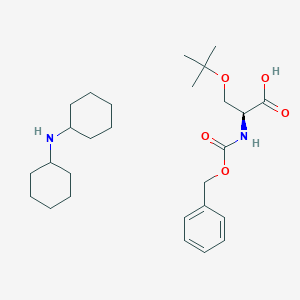

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 5-Iodonicotinic acid relevant in radiolabeling internalizing monoclonal antibodies?

A1: 5-Iodonicotinic acid (INA) is a major catabolite of the radiolabeling agent N-succinimidyl 5-iodo-3-pyridinecarboxylate (SIPC). When SIPC is conjugated to a mAb and internalized by a cell, it undergoes intracellular processing. [, ] The positive charge of INA at lysosomal pH leads to its trapping within lysosomes, resulting in higher intracellular retention of radioactivity compared to other labeling methods. [, ] This enhanced retention is particularly beneficial for internalizing mAbs targeting receptors like EGFRvIII, improving their potential for imaging and radioimmunotherapy. [, ]

Q2: How does the charge of 5-Iodonicotinic acid influence its intracellular retention?

A2: 5-Iodonicotinic acid (INA), particularly when conjugated to lysine (INA-lysine), exhibits a positive charge at the acidic pH found within lysosomes. [] Lysosomes, being acidic organelles, tend to trap positively charged molecules. [] This trapping mechanism is responsible for the significantly higher intracellular retention of INA and its conjugates compared to catabolites from mAbs labeled with other methods like Iodogen or N-succinimidyl 3-iodobenzoate. [] This enhanced retention translates to a higher concentration of radioactivity within the target cells, potentially leading to improved efficacy of imaging and therapeutic applications. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic Acid](/img/structure/B96115.png)

![2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B96123.png)